sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
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Overview
Description
Sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is a chemical compound known for its application in the pharmaceutical industry. It is commonly referred to as Rabeprazole sodium, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide involves multiple steps. Starting from 4-chloro-2,3-dimethylpyridine N-oxide, the compound undergoes a series of reactions including condensation and oxidation to form the desired product . The reaction conditions typically involve the use of solvents like methanol and reagents such as sodium hydroxide and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide has several scientific research applications:
Chemistry: Used as a model compound in studies of sulfoxidation and nucleophilic substitution reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of acid-related disorders due to its proton pump inhibitory activity.
Mechanism of Action
The compound exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the production of gastric acid, providing relief from acid-related conditions. The molecular target is the proton pump, and the pathway involves the formation of a covalent bond with cysteine residues on the enzyme .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Esomeprazole
Uniqueness
Compared to other proton pump inhibitors, sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide has a faster onset of action and a longer duration of effect. It also exhibits higher stability in acidic conditions, making it more effective in treating severe acid-related disorders .
Properties
Molecular Formula |
C18H20N3NaO3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m0./s1 |
InChI Key |
KRCQSTCYZUOBHN-UQIIZPHYSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] |
Origin of Product |
United States |
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